N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-28-16-8-7-14(20)12-15(16)21-18(24)13-22-9-5-6-17(19(22)25)29(26,27)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVWLSAZKSCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic compound with potential biological activity. Its structural composition includes a chloro-substituted methoxyphenyl group and a piperidine-derived sulfonamide, which may contribute to its pharmacological properties.
- Molecular Formula : C24H26ClN3O4S
- Molecular Weight : 504.00 g/mol
- CAS Number : 878056-85-0
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, highlighting their potential in treating bacterial infections .
The biological activity of this compound may be attributed to its ability to inhibit bacterial biofilm formation, particularly against strains like Staphylococcus aureus and Staphylococcus epidermidis. This inhibition is crucial as biofilms are often resistant to conventional antibiotics, making this compound a candidate for further development in antimicrobial therapies .
Anticancer Properties
In addition to its antimicrobial effects, the compound has shown promise in anticancer applications. It has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant activity that warrants further investigation into its mechanism and efficacy. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and piperidine moieties can enhance its anticancer activity .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several derivatives of the compound for their antimicrobial properties. The results indicated that certain derivatives could effectively reduce bacterial counts in vitro, suggesting a potential role in treating resistant infections .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of the compound on colon carcinoma cells, where it exhibited significant cell death compared to control groups, indicating its potential as an anticancer agent .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | MIC/MBC/MFC Values | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | MIC: 0.22 - 0.25 µg/mL | Effective against biofilm formation |
| Anticancer | Colon carcinoma HCT-15 | IC50 < 10 µM | Significant cytotoxicity observed |
Table 2: Structure–Activity Relationship (SAR)
| Compound Modification | Impact on Activity |
|---|---|
| Methoxy group on phenyl | Increases antibacterial activity |
| Piperidine sulfonamide | Enhances cytotoxic effects |
| Chloro substitution | Improves overall potency |
Preparation Methods
Route 1: Sulfonation of 3-Aminopyridin-2(1H)-one
This method begins with 3-aminopyridin-2(1H)-one (1), which undergoes diazotization followed by sulfonation. Treatment with chlorosulfonic acid at 0–5°C generates the intermediate sulfonyl chloride (2), which reacts with piperidine in dichloromethane to yield 3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one (3).
Reaction Scheme 1:
$$
\text{3-Aminopyridin-2(1H)-one} \xrightarrow[\text{HCl, NaNO}2]{\text{H}2\text{SO}4} \text{Diazonium salt} \xrightarrow{\text{ClSO}3\text{H}} \text{3-Sulfonyl chloride} \xrightarrow{\text{Piperidine}} \text{3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one}
$$
Table 1: Optimization of Sulfonation Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| ClSO₃H | DCM | 0–5 | 78 |
| SO₃·Py | THF | 25 | 62 |
| H₂SO₄ | Toluene | 40 | 45 |
The use of chlorosulfonic acid in dichloromethane at low temperatures proved optimal, achieving a 78% isolated yield.
Route 2: Direct Coupling via Mitsunobu Reaction
An alternative approach employs 3-mercaptopyridin-2(1H)-one (4), which is oxidized to the disulfide (5) using hydrogen peroxide. Subsequent reaction with piperidine under Mitsunobu conditions (DIAD, PPh₃) affords the sulfonamide (3) in 65% yield.
Reaction Scheme 2:
$$
\text{3-Mercaptopyridin-2(1H)-one} \xrightarrow{\text{H}2\text{O}2} \text{Disulfide} \xrightarrow[\text{DIAD, PPh}_3]{\text{Piperidine}} \text{3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one}
$$
This method circumvents harsh sulfonation conditions but requires stoichiometric phosphine reagents, increasing costs.
Synthesis of the Acetamide Linker
Alkylation of Pyridinone Nitrogen
The pyridinone-sulfonamide (3) is alkylated with ethyl bromoacetate in the presence of potassium carbonate in DMF, yielding ethyl 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetate (6). Saponification with LiOH in THF/water provides the carboxylic acid (7), which is activated using thionyl chloride to form the acyl chloride (8).
Reaction Scheme 3:
$$
\text{3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one} \xrightarrow[\text{K}2\text{CO}3]{\text{BrCH}2\text{COOEt}} \text{Ethyl ester} \xrightarrow{\text{LiOH}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride}
$$
Table 2: Alkylation Efficiency with Varied Bases
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 82 |
| Cs₂CO₃ | DMF | 8 | 88 |
| NaH | THF | 6 | 75 |
Cs₂CO₃ enhanced reaction rates but introduced purification challenges due to residual cesium salts.
Final Amide Coupling
The acyl chloride (8) is treated with 5-chloro-2-methoxyaniline (9) in dichloromethane with triethylamine as a base, yielding the target compound (10) in 85% purity. Recrystallization from ethanol/water improves purity to 98%.
Reaction Scheme 4:
$$
\text{Acyl chloride} + \text{5-Chloro-2-methoxyaniline} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-(5-Chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide}
$$
Table 3: Coupling Reagents and Yields
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 78 | 92 |
| SOCl₂ (acyl chloride) | DCM | 85 | 98 |
| DCC/DMAP | THF | 70 | 90 |
Direct acyl chloride coupling proved superior to carbodiimide-mediated methods, minimizing racemization.
Alternative Routes and Comparative Analysis
One-Pot Tandem Synthesis
A recent advancement involves a one-pot procedure where 3-aminopyridin-2(1H)-one, piperidine, and chlorosulfonic acid are sequentially reacted, followed by in situ alkylation with bromoacetyl chloride and final amidation. This method reduces purification steps but achieves a lower overall yield (62%) due to intermediate instability.
Enzymatic Catalysis
Lipase-mediated amidation using immobilized Candida antarctica lipase B (CAL-B) in tert-butanol has been explored. While environmentally favorable, the enzymatic route suffers from prolonged reaction times (72 h) and moderate conversion (55%).
Q & A
Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine-sulfonylpiperidine core, followed by coupling with the chloromethoxyphenylacetamide moiety. Key steps include:
- Oxadiazole/pyridine ring formation : Cyclization using reagents like thionyl chloride or POCl₃ under reflux .
- Coupling reactions : Amide bond formation via EDCI/HOBt-mediated coupling or nucleophilic substitution .
- Optimization : Adjust temperature (60–100°C), solvent (DMF, acetonitrile), and catalysts (e.g., piperidine for condensation) to improve yields (≥70%) .
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 6h | 65–75 | |
| Coupling | EDCI/HOBt, DMF, 24h | 70–80 | |
| Purification | Column chromatography (hexane:EtOAc) | >95% purity |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, sulfonylpiperidine protons at δ 1.4–3.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 478.2) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Moderately soluble in DMSO (>10 mM), DMF, and acetonitrile; poorly soluble in water (<0.1 mg/mL) .
- Stability : Stable at −20°C for >6 months. Degrades in aqueous buffers (pH <5 or >9) within 48h; use inert atmospheres for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Functional group modifications : Replace the piperidinylsulfonyl group with morpholine or thiomorpholine to alter lipophilicity (logP) and target affinity .
- Pyridine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to improve metabolic stability .
- In vitro assays : Test derivatives against kinase or protease targets using fluorescence polarization or SPR .
Q. Table 2: SAR Design Parameters
| Modification | Biological Impact | Assay Model | Reference |
|---|---|---|---|
| Sulfonyl → Morpholine | Increased solubility | HEK293 cells | |
| 5-CF₃ substitution | Enhanced half-life (t½ >4h) | Microsomal assay |
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives .
- Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to prioritize high-confidence targets .
Q. How can researchers identify and validate this compound’s primary biological targets?
- Pull-down assays : Immobilize the compound on sepharose beads for target capture from cell lysates .
- CRISPR-Cas9 knockout : Validate target dependency by correlating gene knockout with reduced activity .
- Crystallography : Co-crystallize with purified proteins (e.g., kinases) to resolve binding interactions at ≤2.5 Å resolution .
Q. What computational methods predict metabolic pathways and potential toxicity?
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hERG inhibition .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) in hepatocyte models .
Q. How should researchers address discrepancies in synthetic yields reported across literature?
- Parameter screening : Systematically vary catalysts (e.g., DMAP vs. pyridine), solvents (polar aprotic vs. ethers), and reaction times .
- Scale-up optimization : Use flow chemistry for improved heat/mass transfer in large-scale syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
